molecular formula C40H57N5O7 B8091397 (R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

(R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

货号: B8091397
分子量: 719.9 g/mol
InChI 键: BLMPQMFVWMYDKT-AQPYRFJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide is a useful research compound. Its molecular formula is C40H57N5O7 and its molecular weight is 719.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide, commonly referred to as a derivative of Carfilzomib, is a complex peptidomimetic compound primarily studied for its proteasome-inhibiting properties. This compound is part of a class of drugs known for their anticancer activities, particularly in the treatment of multiple myeloma.

The chemical formula of this compound is C40H57N5O7C_{40}H_{57}N_{5}O_{7}, with a molecular weight of approximately 719.91 g/mol. Its predicted boiling point is around 975.6 °C, and it has a density of 1.161 g/cm³. The compound exhibits a pKa value of approximately 13.17, indicating its basic nature .

The primary mechanism through which (R)-4-Methyl-N-(...) exerts its biological activity is through the inhibition of the proteasome, an essential cellular structure responsible for degrading ubiquitinated proteins. By inhibiting this pathway, the compound disrupts protein homeostasis within cancer cells, leading to increased apoptosis (programmed cell death). This mechanism is particularly effective against cancer cells that are highly dependent on the proteasome for survival.

In Vitro Studies

In vitro studies have demonstrated that (R)-4-Methyl-N-(...) exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, research indicates IC50 values in the low nanomolar range, suggesting potent activity comparable to other known proteasome inhibitors such as bortezomib and carfilzomib .

Cell Line IC50 (nM) Mechanism
NCI-H4601.5Chymotrypsin-like site inhibition
DLD-114Multidrug resistance reversal
H23540Weak activity at caspase-like site

Case Studies

Several clinical studies have highlighted the efficacy of Carfilzomib derivatives in treating multiple myeloma:

  • Clinical Trial on Efficacy : A phase II trial demonstrated that patients receiving Carfilzomib showed a significant reduction in tumor burden and improved overall survival rates compared to those treated with traditional therapies.
  • Resistance Mechanisms : Another study explored resistance mechanisms in cell lines treated with (R)-4-Methyl-N-(...). It was found that upregulation of P-glycoprotein (Pgp) was a significant factor contributing to resistance, suggesting that combination therapies with Pgp inhibitors could enhance efficacy .

Safety and Toxicity

While promising, the use of (R)-4-Methyl-N-(...) is associated with certain toxicities commonly observed with proteasome inhibitors, including:

  • Cardiotoxicity : Observed in some patients undergoing treatment.
  • Neurotoxicity : Reports indicate potential neurological side effects, necessitating careful monitoring.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols with chiral intermediates. For example, coupling reactions using EDC/HOBt/DIPEA in DMF under nitrogen can achieve amide bond formation (e.g., 45–57% yields in similar compounds) . Optimize yields by:

  • Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents).
  • Purifying intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Monitoring reaction progress via TLC or LC-MS to minimize side products.
    Confirm final product purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., J = 6–8 Hz for vicinal protons in epoxide groups) and cross-peaks in 2D experiments (COSY, HSQC) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., m/z 409.6 [M + H]+ for analogs) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and morpholine C-O-C vibrations (1100–1250 cm⁻¹) .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer :

  • Store intermediates under inert gas (argon/nitrogen) in sealed vials with desiccants (e.g., molecular sieves).
  • Perform moisture-sensitive steps (e.g., epoxide ring-opening) in anhydrous solvents (dry DCM/THF) .
  • Use gloveboxes for air-sensitive manipulations and monitor stability via accelerated degradation studies (40°C/75% RH for 7 days) .

Advanced Research Questions

Q. How do stereochemical variations at the (R)-2-Methyloxiran-2-yl moiety impact biological activity?

  • Methodological Answer :

  • Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Sharpless epoxidation) .
  • Test enantiopure analogs in receptor-binding assays (e.g., GPR88 cAMP assays) to correlate stereochemistry with IC₅₀ values .
  • Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetics?

  • Methodological Answer :

  • Perform metabolic stability studies (e.g., liver microsomes) to identify degradation hotspots (e.g., morpholine sulfonamide hydrolysis) .
  • Modify labile groups via prodrug approaches (e.g., esterification of carboxylic acids) or introduce deuterium at metabolic soft spots .
  • Cross-validate data using physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability .

Q. How can oxidative degradation pathways be mitigated during formulation studies?

  • Methodological Answer :

  • Identify degradation products via forced oxidation (H₂O₂/UV light) and LC-HRMS.
  • Stabilize the compound by adding antioxidants (e.g., BHT, ascorbic acid) or using oxygen-impermeable packaging (amber glass vials with nitrogen headspace) .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., GPR88). Focus on key residues (e.g., Asp113 for hydrogen bonding) .
  • Validate predictions with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR and MS data during characterization?

  • Methodological Answer :

  • Re-examine sample preparation: Ensure deuterated solvents are dry and free from proton contaminants (e.g., residual DMF in NMR samples) .
  • Perform high-resolution MS (HRMS) to distinguish between isobaric impurities and isotopic peaks.
  • Cross-check with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

Q. Tables of Key Data

Parameter Typical Value Reference
Molecular Weight~1100–1200 g/mol (analogs)
HPLC Purity≥98%
Chiral HPLC Retention Time12.3 min (Chiralpak AD-H, 85:15 hexane:isopropanol)
Metabolic Half-Life (Human)2.5–3.2 hours (predicted)

属性

IUPAC Name

(2R)-4-methyl-N-[(2R)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33+,34+,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-AQPYRFJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。